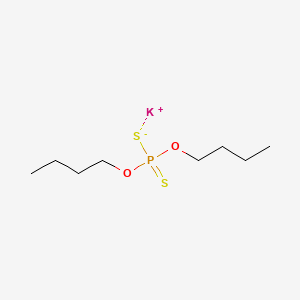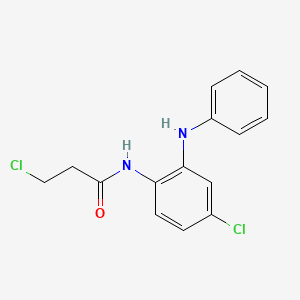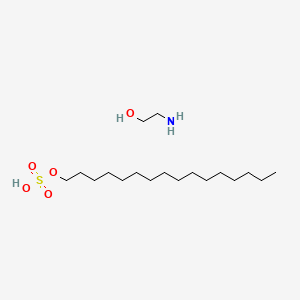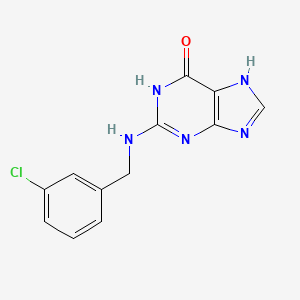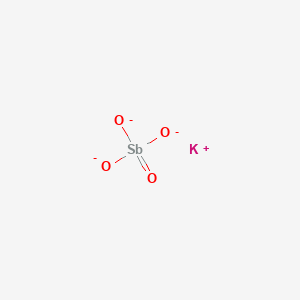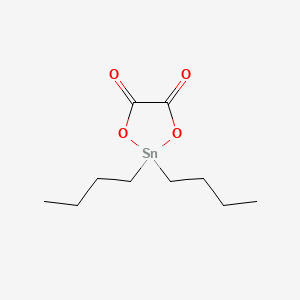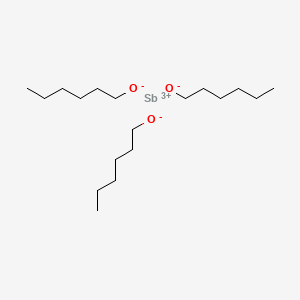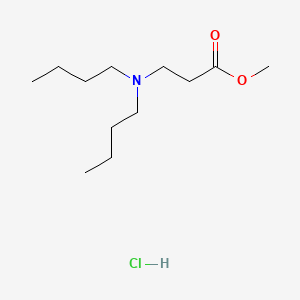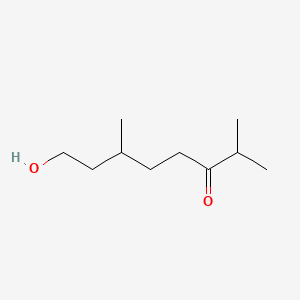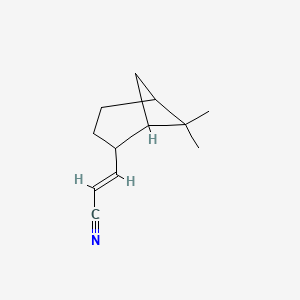
3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6,6-Dimethylbicyclo(311)hept-2-yl)acrylonitrile is an organic compound characterized by its unique bicyclic structure
Métodos De Preparación
The synthesis of 3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile typically involves the reaction of 6,6-dimethylbicyclo[3.1.1]hept-2-ene with acrylonitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the addition reaction. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparación Con Compuestos Similares
3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile can be compared with other similar compounds, such as:
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ethyl carbonate: This compound shares a similar bicyclic structure but differs in its functional groups and applications.
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl formate: Another related compound with different chemical properties and uses.
The uniqueness of this compound lies in its specific structure and the versatility of its derivatives in various applications.
Propiedades
Número CAS |
79570-08-4 |
|---|---|
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
(E)-3-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)prop-2-enenitrile |
InChI |
InChI=1S/C12H17N/c1-12(2)10-6-5-9(4-3-7-13)11(12)8-10/h3-4,9-11H,5-6,8H2,1-2H3/b4-3+ |
Clave InChI |
CNTLYFYZUXZSBL-ONEGZZNKSA-N |
SMILES isomérico |
CC1(C2CCC(C1C2)/C=C/C#N)C |
SMILES canónico |
CC1(C2CCC(C1C2)C=CC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


